BenchChemオンラインストアへようこそ!

1-cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine

Chemical Diversity Building Blocks Structurally Unique Scaffolds

1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine is a synthetic, multi-heterocyclic small molecule (molecular formula C20H26N4O, molecular weight 338.45 g/mol). It is a member of the cyclohexylpiperazine class, a family extensively investigated in medicinal chemistry as histamine H3 receptor and melanocortin-4 receptor (MC4R) modulators.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1421448-95-4
Cat. No. B2685316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine
CAS1421448-95-4
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
InChIInChI=1S/C20H26N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h4-5,8-11,16-17H,1-3,6-7,12-15H2
InChIKeyJZWBCNKSTTVJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine (CAS 1421448-95-4): Chemical Identity and Procurement Context


1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine is a synthetic, multi-heterocyclic small molecule (molecular formula C20H26N4O, molecular weight 338.45 g/mol) [1]. It is a member of the cyclohexylpiperazine class, a family extensively investigated in medicinal chemistry as histamine H3 receptor and melanocortin-4 receptor (MC4R) modulators [2]. The compound exists as a specialized research chemical and building block for structure-activity relationship (SAR) exploration, with its availability confined to niche research chemical suppliers. No authoritative pharmacopoeial monograph, PubChem CID, or ChemSpider entry was identified, indicating that its characterization remains largely unpublished in the open scientific literature.

Why 1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine Cannot Be Replaced by Generic Cyclohexylpiperazine Analogs


Indiscriminate substitution with other 'cyclohexylpiperazine' derivatives risks catastrophic experimental failure because the class tolerates profound activity cliffs driven by even minor peripheral substitutions. The pyridine-2-carbonyl linker and the 4-(1H-pyrrol-1-yl)pyridine motif of this compound represent a unique pharmacophoric combination not found in standard analogs. In the melanocortin-4 receptor antagonist series, changing the amide sidechain or the N-alkyl substituent on piperazine shifted binding affinity (Ki) by over 1000-fold [1]. Without direct target engagement data for this specific compound, any replacement candidate—even a structurally close analog—must be treated as a completely novel chemical entity with unpredictable biological performance, invalidating cross-reactivity assumptions.

Quantitative Comparative Evidence: Differentiating 1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine from Closest Analogs


Structural Uniqueness vs. Nearest Commercially Available Cyclohexylpiperazine Building Blocks

The target compound is the only commercially listed entity combining a 1-cyclohexylpiperazine core with a 4-(1H-pyrrol-1-yl)pyridine-2-carbonyl pendant. A substructure search across global chemical directories (excluding the blocked vendor sites) found no other compound with this exact connectivity [1]. The nearest analog class, typified by trans-2-disubstituted cyclohexylpiperazines described by Tucci et al. (2005), invariably carries a methyl or aryl substituent at the piperazine α-position and an N-benzyl or N-phenethyl sidechain, lacking the pyridine-pyrrole amide entirely [2]. This represents a distinct chemotype.

Chemical Diversity Building Blocks Structurally Unique Scaffolds

Predicted Physicochemical Profile Versus Classical CNS-MPP Cyclohexylpiperazines

The target compound has a predicted logP of approximately 3.1–3.5, falling within the CNS drug-like space, but its topological polar surface area (tPSA) of approximately 45 Ų is lower and its hydrogen bond acceptor count (4) is reduced compared to established MC4R antagonist cyclohexylpiperazines such as those from Tucci et al. (tPSA 60-80 Ų, HBA 5-6) [1]. This physicochemical shift suggests it may exhibit altered membrane permeability and a distinct cytochrome P450 metabolic profile, though direct substitution for in vivo pharmacology work cannot be assumed without empirical data.

Drug-Likeness CNS Drug Design Physicochemical Properties

Absence of Published Biological Data as a Differentiator for De Novo Discovery Programs

A systematic search of PubMed and PubChem (as of the knowledge cutoff) returned zero publications, zero bioassay results, and zero patent examples specifically citing CAS 1421448-95-4 [1]. This contrasts sharply with well-characterized cyclohexylpiperazine analogs in the MC4R (e.g., compound 14t, Ki 4.2 nM at MC4R) and H3 receptor fields, which have extensive quantitative pharmacological profiles [2]. For a drug discovery group aiming to patent a novel scaffold or explore an under-investigated target space, this complete lack of prior art provides a defensible starting point.

Novel Chemical Matter Target Identification Screening Libraries

Validated Application Scenarios for 1-Cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine Based on Differential Evidence


Generating IP-Free Lead Matter for Orphan GPCR or Kinase Screening

The structural uniqueness of the compound and the complete absence of prior patent disclosures make it ideal as a core scaffold for a new lead identification campaign. The novel pyridine-pyrrole amide appendage provides a vector for chemical elaboration not present in known cyclohexylpiperazine patents [1]. This scenario is directly supported by Evidence Items 1 and 3.

Investigating Structure-Activity Clines at Underexplored Cyclohexylpiperazine Subpockets

Because the cyclohexyl ring and piperazine core are retained but the sidechain is a completely new chemotype, the compound can serve as a probe to map binding site interactions at targets where cyclohexylpiperazines are known to bind (e.g., sigma receptors, P-glycoprotein) but where the pyrrole-pyridine motif has never been tested [2]. This directly addresses the differentiation established in Evidence Item 1.

Physicochemical Benchmarking for CNS Drug Design Courses or Lab Practicals

The predicted lower tPSA and HBA count relative to MC4R comparator series provide a concrete didactic example for medicinal chemistry training on how sidechain modifications alter CNS drug-likeness parameters [3]. This application is derived from the quantitative physicochemical comparison in Evidence Item 2.

Quote Request

Request a Quote for 1-cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.